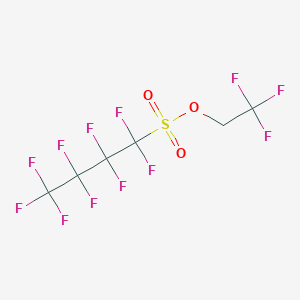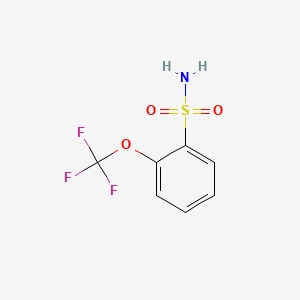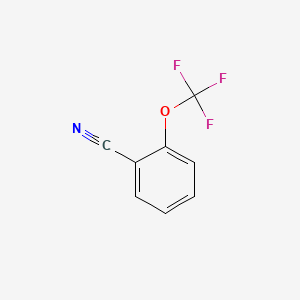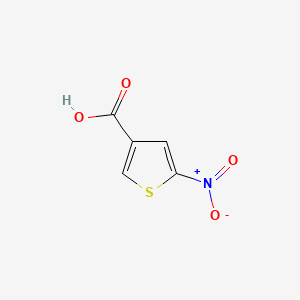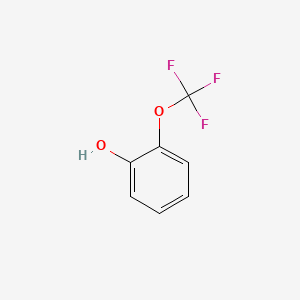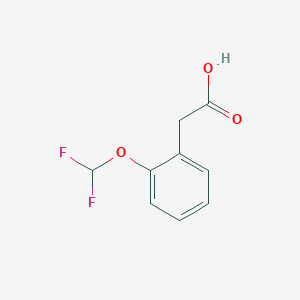
2-(Difluoromethoxy)phenylacetic acid
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
2-(Difluoromethoxy)phenylacetic acid is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with similar structures have been studied for various applications, including as anti-inflammatory agents and antimicrobial substances. For instance, phenylacetic acid derivatives have been evaluated for their potential as dual inhibitors of cyclooxygenases and 5-lipoxygenase, which are enzymes involved in inflammatory processes . Another study involved the preparation of 4-aminophenylacetic acid derivatives, which showed promising antimicrobial activity .
Synthesis Analysis
The synthesis of related phenylacetic acid derivatives has been reported. For example, the synthesis of N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore attached to phenylacetic acid was designed to evaluate its anti-inflammatory properties . Another synthesis involved the condensation of 4-aminophenylacetic acid with phthalic anhydride to produce compounds with antimicrobial activity . These methods provide insights into possible synthetic routes that could be adapted for the synthesis of 2-(Difluoromethoxy)phenylacetic acid.
Molecular Structure Analysis
Molecular modeling studies have been conducted on phenylacetic acid derivatives to understand their interaction with biological targets. For instance, molecular modeling of the N-difluoromethyl-1,2-dihydropyrid-2-one moiety in phenylacetic acid derivatives revealed how this group confers selectivity for COX-2 and binds close to the catalytic iron of the 15-LOX enzyme . This type of analysis is crucial for understanding the molecular structure and potential biological interactions of 2-(Difluoromethoxy)phenylacetic acid.
Chemical Reactions Analysis
The chemical reactions involving phenylacetic acid derivatives are not extensively discussed in the provided papers. However, the studies do mention the use of these compounds in the context of their biological activity, suggesting that they may undergo enzymatic reactions within the body . Further research would be needed to specifically address the chemical reactions of 2-(Difluoromethoxy)phenylacetic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Difluoromethoxy)phenylacetic acid are not detailed in the provided papers. However, related studies on phenylacetic acid derivatives have employed techniques such as gas-liquid chromatography and spectrophotometry for the analysis of these compounds, which could be indicative of their volatility, solubility, and optical properties . These techniques could potentially be applied to determine the physical and chemical properties of 2-(Difluoromethoxy)phenylacetic acid.
科研应用
Overview of 2,4-D Herbicide and Environmental Impact
2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide in agricultural and urban settings for pest control. Its presence in the environment has raised concerns regarding its potential toxic effects on non-target organisms. Research has focused on understanding its toxicology, mutagenicity, and environmental fate. The United States has emerged as a leading contributor to this research area, with significant findings on 2,4-D's occupational risk, neurotoxicity, and impact on aquatic species. Future studies are suggested to focus on molecular biology aspects, especially gene expression, to further understand 2,4-D's environmental behavior and impact (Zuanazzi, Ghisi, & Oliveira, 2020).
Environmental Fate and Biodegradation
The environmental fate of 2,4-D, its biodegradation, and the role of microorganisms in these processes are crucial for mitigating its potential negative effects. Microbial degradation presents a promising avenue for remediating contaminated sites, emphasizing the need for further research on microbial pathways capable of degrading 2,4-D and its metabolites. This approach is vital for preventing environmental pollution and protecting public health by reducing exposure to this herbicide (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).
Human Exposure and Health Risk Assessment
Biomonitoring studies have provided insights into human exposure levels to 2,4-D across different populations, including the general public, farm workers, and their families. The data suggest that current exposure levels are generally below the thresholds of concern for health risks. This information is instrumental in evaluating the effectiveness of existing regulatory measures and identifying areas for potential policy improvements to ensure public safety (Aylward, Morgan, Arbuckle, Barr, Burns, Alexander, & Hays, 2009).
Analytical Methods for Determining Environmental Impact
The development and application of analytical methods for detecting and quantifying 2,4-D in environmental samples are critical for monitoring its distribution and assessing its impact. Studies have focused on advancing these methodologies to improve sensitivity, accuracy, and the ability to track the fate of 2,4-D in various environmental matrices. This research underpins efforts to manage and mitigate the effects of 2,4-D usage, guiding regulatory practices and environmental management strategies (Munteanu & Apetrei, 2021).
性质
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-9(11)14-7-4-2-1-3-6(7)5-8(12)13/h1-4,9H,5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSIEUGDICOLBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378896 |
Source


|
| Record name | 2-(DIFLUOROMETHOXY)PHENYLACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)phenylacetic acid | |
CAS RN |
86867-68-7 |
Source


|
| Record name | 2-(DIFLUOROMETHOXY)PHENYLACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。





